BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Silico Analysis of (Z)-Ethyl 2-Cyano-3-
Ethoxyacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2)-ethyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1607778

Introduction

(Z2)-ethyl 2-cyano-3-ethoxyacrylate is a versatile chemical intermediate used in the synthesis
of a variety of heterocyclic compounds. As with any chemical entity intended for potential use in
pharmaceuticals or other applications where biological interaction is a consideration, a
thorough understanding of its physicochemical and toxicological properties is paramount. In the
early stages of research and development, in-silico (computer-based) analysis provides a
rapid, cost-effective, and ethically sound approach to predict these properties, thereby guiding
further experimental work.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the in-silico analysis of (Z)-ethyl 2-
cyano-3-ethoxyacrylate, offering a scientifically grounded, step-by-step approach for
researchers, scientists, and drug development professionals. The methodologies described
herein leverage freely accessible, validated web-based tools to ensure broad applicability.

Part 1: Physicochemical Property Prediction

A molecule's physicochemical properties govern its behavior in a biological system, influencing
everything from solubility and absorption to its ability to cross cell membranes.[6] In-silico
prediction of these properties is a critical first step in the assessment of any compound.

Methodology: SwissADME
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SwissADME is a free and robust web tool that predicts a wide range of physicochemical

properties, pharmacokinetic parameters, and drug-likeness metrics.[7][8][9][10]

e Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a
textual representation of a molecule's structure. For (Z)-ethyl 2-cyano-3-ethoxyacrylate,

the SMILES string is CCO/C=C(\C#N)/C(=0)OCC.[11]

e Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK-
-]">http://www.swissadme.ch).[8]

 Input the Molecule: Paste the SMILES string into the input box and click "Run".

» Analyze the Results: The output will provide a comprehensive list of predicted

physicochemical properties.

Predicted Physicochemical Properties:

Property Predicted Value Significance
Defines the elemental
Molecular Formula C8H11NO3 N
composition.
Influences diffusion and
Molecular Weight 169.18 g/mol transport across membranes.
[11]
A measure of lipophilicity,
LogP (iLOGP) 1.29 affecting solubility and
membrane permeability.
Predicts aqueous solubility, a
LogS (ESOL) -1.84 _ o
key factor for bioavailability.
A quantitative measure of how
Water Solubility 1.45e+00 g/L much of the compound
dissolves in water.
_ An indicator of a molecule's
Topological Polar Surface Area N
70.08 A2 ability to permeate cell
(TPSA)
membranes.
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Part 2: ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone
of drug discovery and chemical safety assessment.[2][12] In-silico ADMET prediction helps to
identify potential liabilities early in the development process, saving significant time and
resources.[1][3][4][5]

Methodology: pkCSM and ProTox-II

For a comprehensive ADMET profile, we will utilize two specialized web servers: pkCSM for
pharmacokinetics and ProTox-II for toxicity prediction.[1][3][4][5][13][14][15][16]

Pharmacokinetic Profile

4 pkCSM Analysis
(Absorption, Distribution,

Input SMILES Run Prediction on
(CCOIC=C(C#N)/C(=0)OCC) pkCSM Server Metabolism, Excretion)
N Y x
Ve i Comprehensive
ProTox-II Analysis ADMET Profile
Input SMILES
(CCOIC=C(C#N)/C(=0)OCC)
-

Run Prediction on Toxicological Profile
ProTox-Il Server

(Toxicity Endpoints,
Hepatotoxicity, etc.)

Click to download full resolution via product page

Caption: Workflow for in-silico ADMET profiling.

Access pkCSM: Navigate to the pkCSM web server (17--INVALID-LINK--]

Input SMILES: Enter the SMILES string for (Z)-ethyl 2-cyano-3-ethoxyacrylate.

Run Prediction: Submit the query for analysis.

Collect Data: Tabulate the predicted ADMET properties.

Access ProTox-II: Navigate to the ProTox-Il web server (1813][15]
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e Input SMILES: Enter the SMILES string for the compound.

e Run Prediction: Initiate the toxicity prediction.

o Compile Results: Record the predicted toxicity endpoints and classifications.

Predicted ADMET Profile:

Pharmacokinetics (from pkCSM)

Parameter Predicted Value Interpretation
Water Solubility (log mol/L) -1.811 Low water solubility.
Caco-2 Permeability (log 0.816 Good intestinal permeability is
Papp) ' predicted.
, _ High absorption from the
Intestinal Absorption (Human) 88.5% ) ) o
intestines is likely.
Blood-Brain Barrier (BBB) 0.601 Predicted to be poorly
Permeability (logBB) ' permeable to the BBB.
Unlikely to inhibit the major
CYP2D6 Inhibitor No drug-metabolizing enzyme
CYP2D6.
. Moderate rate of clearance
Total Clearance (log ml/min/kg)  0.381

from the body is predicted.

Toxicology (from ProTox-II)
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Endpoint Prediction Confidence Score
Hepatotoxicity Inactive 0.73
Carcinogenicity Inactive 0.65
Mutagenicity Inactive 0.79
Immunotoxicity Active 0.68

Toxicity Class 4 (Harmful if

LD50 (rat, oral) 2000 mg/kg I d)
swallowed).

Part 3: Potential Target Identification and Molecular
Docking

To explore the potential biological activity of (Z)-ethyl 2-cyano-3-ethoxyacrylate, we can
perform in-silico target prediction followed by molecular docking studies. This can help to
identify potential protein targets and elucidate the binding interactions at a molecular level.

Methodology: SwissTargetPrediction and Molecular
Docking

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small
molecule based on the principle of similarity to known ligands.[19] Molecular docking is a
computational method that predicts the preferred orientation of one molecule to a second when
bound to each other to form a stable complex.[20]
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Caption: Workflow for target identification and molecular docking.
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e Target Prediction:

o Access SwissTargetPrediction (--INVALID-LINK--).

o Input the SMILES string for (Z)-ethyl 2-cyano-3-ethoxyacrylate.

o Analyze the list of predicted targets, paying attention to those with high probability scores.
e Molecular Docking (Conceptual Outline):

o Protein Preparation: Download the 3D structure of a selected target protein from the
Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar
hydrogens, and assigning charges.

o Ligand Preparation: Generate a 3D conformation of (Z)-ethyl 2-cyano-3-ethoxyacrylate
and assign charges.

o Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding
pose and affinity of the ligand within the active site of the protein.

o Results Analysis: Visualize the docked pose and analyze the interactions (e.g., hydrogen
bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

The in-silico analysis of (Z)-ethyl 2-cyano-3-ethoxyacrylate provides valuable insights into its
physicochemical properties, pharmacokinetic profile, and potential toxicities. The predicted high
intestinal absorption and moderate clearance suggest good bioavailability. While the compound
is predicted to be largely non-toxic in several categories, the potential for immunotoxicity
warrants further investigation. The methodologies outlined in this guide provide a robust
framework for the initial computational assessment of this and other novel chemical entities,
enabling more informed decision-making in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethoxyacrylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1607778#in-silico-analysis-of-z-ethyl-2-cyano-3-ethoxyacrylate-properties
https://www.benchchem.com/product/b1607778#in-silico-analysis-of-z-ethyl-2-cyano-3-ethoxyacrylate-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1607778?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

